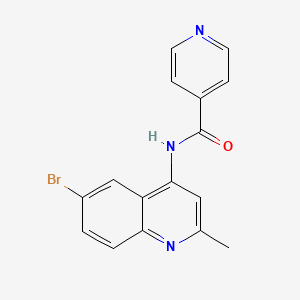

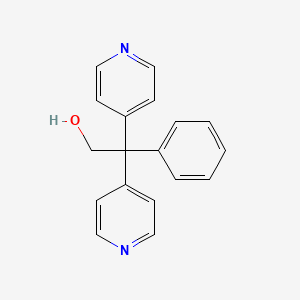

![molecular formula C17H12ClN3O4 B2531645 2-[4-[(Z)-2-(4-氯苯基)肼基]-1,3-二氧代-2(1H,3H)-异喹啉基]乙酸 CAS No. 924862-23-7](/img/structure/B2531645.png)

2-[4-[(Z)-2-(4-氯苯基)肼基]-1,3-二氧代-2(1H,3H)-异喹啉基]乙酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound , 2-[4-[(Z)-2-(4-chlorophenyl)hydrazono]-1,3-dioxo-2(1H,3H)-isoquinolinyl]acetic acid, is a complex organic molecule that appears to be related to hydrazine derivatives and acetic acid moieties. While the provided papers do not directly discuss this compound, they do provide insights into related chemical analyses and methodologies that could be applied to the compound.

Synthesis Analysis

The synthesis of complex organic molecules often involves multiple steps, including the formation of hydrazone linkages, as suggested by the presence of a hydrazono group in the compound. The first paper discusses the use of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone as an oxidimetric titrant for hydrazine derivatives . This suggests that similar redox reactions could be involved in the synthesis or analysis of the target compound, particularly in the formation or modification of the hydrazono linkage.

Molecular Structure Analysis

The molecular structure of the compound likely includes a hydrazone linkage, as indicated by the "hydrazono" nomenclature, which involves a nitrogen-nitrogen double bond. Additionally, the presence of a 1,3-dioxo-2(1H,3H)-isoquinolinyl moiety indicates a complex bicyclic structure with keto groups. The structure would also include a phenyl ring substituted with a chlorine atom, as denoted by "4-chlorophenyl."

Chemical Reactions Analysis

The compound's reactivity would be influenced by its functional groups. The hydrazone part of the molecule could undergo various chemical reactions, including redox reactions, as implied by the first paper . The acetic acid moiety could be involved in esterification reactions, as seen in the second paper, where esters of (2,4-dichlorophenoxy)acetic acid are analyzed .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be determined by its molecular structure. The presence of the chlorophenyl group suggests potential for interactions with other aromatic systems, while the acetic acid group could confer solubility in polar solvents. The hydrazone linkage might affect the compound's stability and reactivity. The methodologies described in the second paper for analyzing (2,4-dichlorophenoxy)acetic acid and related compounds, including chromatographic techniques, could be adapted to assess the physical and chemical properties of the target compound .

科学研究应用

有机锡(IV)羧酸盐合成

一项研究专注于基于酰胺羧酸合成一系列有机锡羧酸盐。这些化合物,包括三苯基锡和二丁基锡羧酸盐,由于酰胺羧酸的各种配位模式而表现出不同的分子结构。这项研究强调了这些化合物通过分子间氢键和π⋯π相互作用开发超分子结构的潜力,表明在材料科学和纳米技术中的应用 (Xiao et al., 2013)。

聚集增强发射

另一项研究调查了基于1,8-萘酰亚胺的化合物的聚集增强发射(AEE)特性。研究发现,这些化合物形成具有增强发射特性的纳米聚集体,可以通过修饰苯甲酸衍生物进行调节。这表明在开发新的荧光材料和传感器方面具有潜在应用 (Srivastava et al., 2016)。

抗菌活性

一项关于合成新的1,3-恶唑基-7-氯喹唑啉-4(3H)酮的研究探索了它们的抗菌活性。这项研究强调了这些化合物对各种微生物菌株的治疗潜力,表明它们与制药研究和开发相关 (Patel & Shaikh, 2011)。

荧光分子探针

涉及羧基的4-氨基-1,8-萘酰亚胺衍生物的合成和光谱特性被检查其作为ZnO纳米颗粒的分子探针的潜力。鉴于这些化合物的非凡荧光特征,这项研究表明在材料科学中用于检测和成像目的的应用 (Bekere et al., 2013)。

有机锡(IV)羧酸盐和抗肿瘤活性

基于2-(1,3-二氧代-1H-苯并[de]异喹啉-2(3H)-基)乙酸的有机锡羧酸盐的研究突出了它们的发光特性和初步的抗肿瘤活性。这些发现证明了这些化合物在生物医学应用中的潜力,特别是在癌症研究和治疗中 (Xiao et al., 2017)。

作用机制

Target of Action

Indole derivatives have been found to bind with high affinity to multiple receptors . .

Mode of Action

The mode of action of indole derivatives can vary widely depending on the specific compound and its targets . Without specific information about the compound’s targets, it’s difficult to say how it interacts with them.

Biochemical Pathways

Indole derivatives can affect a variety of biochemical pathways due to their broad-spectrum biological activities

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of indole derivatives can vary widely and are influenced by factors such as the compound’s chemical structure and the route of administration

Result of Action

Indole derivatives can have a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities

Action Environment

The action, efficacy, and stability of a compound can be influenced by a variety of environmental factors, including pH, temperature, and the presence of other compounds

属性

IUPAC Name |

2-[4-[(4-chlorophenyl)diazenyl]-1-hydroxy-3-oxoisoquinolin-2-yl]acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12ClN3O4/c18-10-5-7-11(8-6-10)19-20-15-12-3-1-2-4-13(12)16(24)21(17(15)25)9-14(22)23/h1-8,24H,9H2,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIFJEXRZYONVET-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=O)N(C(=C2C=C1)O)CC(=O)O)N=NC3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12ClN3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401122532 |

Source

|

| Record name | 4-[2-(4-Chlorophenyl)hydrazinylidene]-3,4-dihydro-1,3-dioxo-2(1H)-isoquinolineacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401122532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

357.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

924862-23-7 |

Source

|

| Record name | 4-[2-(4-Chlorophenyl)hydrazinylidene]-3,4-dihydro-1,3-dioxo-2(1H)-isoquinolineacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401122532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-({(3,4-dimethoxyphenethyl)[(2,5-dioxo-1-pyrrolidinyl)methyl]amino}methyl)dihydro-1H-pyrrole-2,5-dione](/img/structure/B2531566.png)

![N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2531571.png)

![3-(4-fluorophenyl)-5-(4-methoxyphenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(3H,5H)-dione](/img/structure/B2531575.png)

![(Z)-4-(N,N-diallylsulfamoyl)-N-(3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2531579.png)

![7-(4-Ethylpiperazin-1-yl)-3,5-diphenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2531581.png)

![2-[1-(4-Chlorophenyl)cyclobutyl]acetic acid](/img/structure/B2531582.png)

![4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzenecarbaldehyde oxime](/img/structure/B2531585.png)